3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide
Overview
Description
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide is a complex organic compound with a unique structure It is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide typically involves multiple steps. One common method includes the reaction of thiomorpholine with a carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-throughput screening techniques can also aid in optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Shares the thiomorpholine ring structure but lacks the additional functional groups.
4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-thiomorpholine: Similar structure but without the carboxylic acid group.
Uniqueness
3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,1-dioxo-1,4-thiazinane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6S/c1-13(2,3)21-12(17)14-5-6-15-7-8-22(18,19)9-10(15)11(16)20-4/h10H,5-9H2,1-4H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXIZKJOXRUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCS(=O)(=O)CC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301108785 | |
Record name | 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301108785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929047-24-5 | |
Record name | 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929047-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiomorpholinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301108785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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